molecular formula C12H22O4 B12792798 2,2'-Bi-1,4-dioxane, 3-butyl- CAS No. 6963-13-9

2,2'-Bi-1,4-dioxane, 3-butyl-

Cat. No.: B12792798
CAS No.: 6963-13-9
M. Wt: 230.30 g/mol
InChI Key: XMRNRCXSKHBACG-UHFFFAOYSA-N
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Description

2,2’-Bi-1,4-dioxane, 3-butyl- is a chemical compound with the molecular formula C12H22O4 It is a derivative of 1,4-dioxane, a heterocyclic organic compound known for its use as a solvent and stabilizer

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-Bi-1,4-dioxane, 3-butyl- typically involves the reaction of 1,4-dioxane with butylating agents under controlled conditions. One common method is the reaction of 1,4-dioxane with butyl bromide in the presence of a strong base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods: Industrial production of 2,2’-Bi-1,4-dioxane, 3-butyl- may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Purification steps such as distillation and recrystallization are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: 2,2’-Bi-1,4-dioxane, 3-butyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding dioxane derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives of 2,2’-Bi-1,4-dioxane, 3-butyl-, leading to the formation of new compounds with different functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF with butyl bromide.

Major Products Formed:

    Oxidation: Formation of dioxane derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced dioxane compounds.

    Substitution: Formation of butyl-substituted dioxane derivatives.

Scientific Research Applications

2,2’-Bi-1,4-dioxane, 3-butyl- has several scientific research applications, including:

    Chemistry: Used as a solvent and reagent in organic synthesis, particularly in the formation of cyclic ethers and other heterocyclic compounds.

    Biology: Investigated for its potential as a stabilizer in biological assays and as a component in drug delivery systems.

    Medicine: Explored for its potential use in pharmaceutical formulations due to its solubility and stability properties.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,2’-Bi-1,4-dioxane, 3-butyl- involves its interaction with molecular targets through various pathways. The compound can act as a solvent, facilitating the dissolution and interaction of other molecules. In biological systems, it may interact with cellular membranes and proteins, influencing their function and stability. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

2,2’-Bi-1,4-dioxane, 3-butyl- can be compared with other similar compounds such as:

    1,4-Dioxane: A simpler analog without the butyl substitution, used primarily as a solvent.

    2,2’-Bi-1,4-dioxane: A related compound without the butyl group, with different chemical properties and applications.

    3-Butyl-1,4-dioxane: A similar compound with the butyl group at a different position, leading to variations in reactivity and applications.

The uniqueness of 2,2’-Bi-1,4-dioxane, 3-butyl- lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for specialized applications in research and industry.

Properties

CAS No.

6963-13-9

Molecular Formula

C12H22O4

Molecular Weight

230.30 g/mol

IUPAC Name

2-butyl-3-(1,4-dioxan-2-yl)-1,4-dioxane

InChI

InChI=1S/C12H22O4/c1-2-3-4-10-12(16-8-7-14-10)11-9-13-5-6-15-11/h10-12H,2-9H2,1H3

InChI Key

XMRNRCXSKHBACG-UHFFFAOYSA-N

Canonical SMILES

CCCCC1C(OCCO1)C2COCCO2

Origin of Product

United States

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